1-Butoxy-3-methylbutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

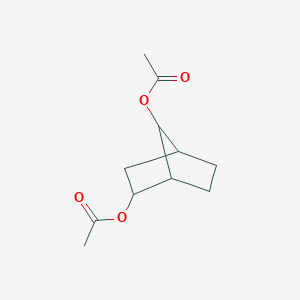

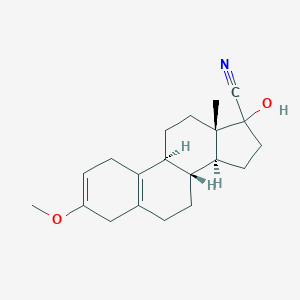

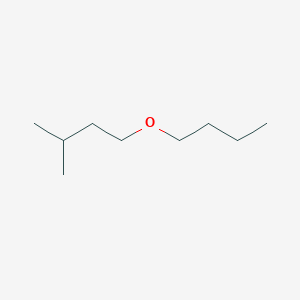

1-Butoxy-3-methylbutane, also known as tert-amyl butyl ether (TABE), is a colorless, clear liquid that is commonly used as a solvent in various industrial applications. It is a member of the group of chemicals known as oxygenates, which are used as fuel additives to enhance the performance of gasoline. The chemical formula for TABE is C9H20O, and it has a molecular weight of 144.26 g/mol.

Mecanismo De Acción

The mechanism of action of TABE is not fully understood, but it is believed to act as a polar aprotic solvent. This means that it can dissolve polar and nonpolar compounds without undergoing any chemical reaction. TABE has a high boiling point and low viscosity, which makes it an ideal solvent for a wide range of applications.

Biochemical and Physiological Effects:

TABE has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes and can cause respiratory irritation if inhaled. It is also toxic if ingested and can cause liver and kidney damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using TABE as a solvent in lab experiments is its high boiling point, which allows it to be used at high temperatures without evaporating. It also has a low viscosity, which makes it easy to handle and transfer. However, one of the main limitations is its toxicity, which requires special handling and disposal procedures.

Direcciones Futuras

There are several areas of research that could be explored in the future regarding TABE. One area is its use as a solvent in the production of biofuels. TABE has been found to be an effective solvent for the extraction of biofuels from algae and other biomass sources. Another area of research is its use as a solvent in the production of pharmaceuticals. TABE has been found to be an effective solvent for the extraction and purification of certain drugs. Finally, there is potential for the use of TABE as a fuel additive in gasoline. Studies have shown that the addition of TABE to gasoline can improve fuel efficiency and reduce emissions.

Métodos De Síntesis

TABE can be synthesized through the reaction between 1-Butoxy-3-methylbutane alcohol and butanol in the presence of a catalyst, such as sulfuric acid. This process is known as esterification, and it results in the formation of TABE and water as byproducts. The reaction can be represented by the following equation:

1-Butoxy-3-methylbutane alcohol + butanol ⇌ TABE + water

Aplicaciones Científicas De Investigación

TABE has been extensively studied for its potential applications in various fields of science. One of the main areas of research is its use as a solvent in organic chemistry. TABE has been found to be an effective solvent for a wide range of organic compounds, including alcohols, ketones, and esters. It is also used as a solvent in the production of polymers, resins, and coatings.

Propiedades

Número CAS |

17071-52-2 |

|---|---|

Nombre del producto |

1-Butoxy-3-methylbutane |

Fórmula molecular |

C9H20O |

Peso molecular |

144.25 g/mol |

Nombre IUPAC |

1-butoxy-3-methylbutane |

InChI |

InChI=1S/C9H20O/c1-4-5-7-10-8-6-9(2)3/h9H,4-8H2,1-3H3 |

Clave InChI |

NMLLTHLOSVNFMY-UHFFFAOYSA-N |

SMILES |

CCCCOCCC(C)C |

SMILES canónico |

CCCCOCCC(C)C |

Sinónimos |

Butylisopentyl ether |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.